Spiro[3.3]heptane-3-carboxylic Acid: Chemical Properties & Medicinal Applications
Spiro[3.3]heptane-3-carboxylic Acid: Chemical Properties & Medicinal Applications
This in-depth technical guide details the chemical properties, synthesis, and medicinal chemistry applications of Spiro[3.3]heptane-3-carboxylic acid (chemically equivalent to Spiro[3.3]heptane-1-carboxylic acid ).[1][2][3]
[1][2][3]
Executive Summary & Nomenclature Clarification
Spiro[3.3]heptane-3-carboxylic acid is a conformationally restricted, saturated bicyclic scaffold increasingly utilized in modern drug discovery as a bioisostere for aromatic rings and piperidine derivatives.[1][2][3] It offers a high fraction of sp³-hybridized carbons (
Critical Nomenclature Note
In the spiro[3.3]heptane system, the numbering proceeds around one ring, through the spiro carbon, and around the second ring.[1][2] Due to the symmetry of the unsubstituted spiro[3.3]heptane core:
-
Position 1 and Position 3 are chemically equivalent (adjacent to the spiro center).[1]
-
Position 2 is unique (opposite the spiro center).[1]
Therefore, Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2 ) is structurally identical to Spiro[3.3]heptane-1-carboxylic acid .[1][2][3][4] It is distinct from the more common Spiro[3.3]heptane-2-carboxylic acid (CAS 28114-87-6), which is often used as a linear bioisostere.[1][2][3] This guide focuses on the 3-isomer (1-isomer) while referencing the 2-isomer for comparative context.
Physicochemical Profile
The spiro[3.3]heptane core is characterized by significant ring strain (~26 kcal/mol per cyclobutane ring) and a puckered geometry ("butterfly" shape), which influences its acidity and lipophilicity.[1][2]
Key Properties Table[5]
| Property | Value / Description | Context |
| CAS Number | 1314960-17-2 | Specific to the 1-/3-isomer.[1][2][3] |
| Molecular Formula | MW: 140.18 g/mol .[1][5] | |
| pKa (Acid) | 4.78 ± 0.10 (Predicted) | Comparable to cyclobutanecarboxylic acid (4.79).[1][2] The spiro linkage slightly increases s-character but minimal inductive effect on pKa.[1][2][3] |
| LogP (Octanol/Water) | 1.8 – 1.9 | Moderately lipophilic; suitable for CNS penetration.[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Driven by the carboxylate; good membrane permeability.[1] |
| Geometry | Puckered ( | The rings are not planar; C1/C3 substituents adopt pseudo-equatorial or pseudo-axial conformations.[1][2] |
| State | Low-melting solid / Viscous liquid | Depends on purity and salt form.[3] |
Synthetic Methodologies
Synthesis of the 3-isomer (1-isomer) is more challenging than the 2-isomer due to the steric congestion near the spiro center.[1][2][3] The 2-isomer is typically made via decarboxylation of Fecht’s acid (spiro[3.3]heptane-2,2-dicarboxylic acid).[1][2][3] The 3-isomer requires strategies that install functionality adjacent to the spiro carbon.[1][2][3]
Pathway A: Ring Expansion / Rearrangement (Primary Route)
The most robust entry to 1-functionalized spiro[3.3]heptanes is via the semipinacol rearrangement of 1-sulfonylbicyclobutanes or cyclopropanol derivatives.[1][2][3] This yields spiro[3.3]heptan-1-one , which can be functionalized to the carboxylic acid.[1][2][3]
Step-by-Step Protocol (Conceptual):
-
Precursor Formation: Reaction of 1-sulfonylbicyclobutane with a cyclopropanone equivalent (generated in situ) or epoxidation of a methylenecyclobutane derivative.[1][2][3]
-
Acid-Catalyzed Rearrangement: Treatment with a Lewis acid (e.g.,
) triggers a 1,2-migration to form the spiro[3.3]heptan-1-one.[1][2][3] -
Homologation/Functionalization:
Pathway B: Photochemical [2+2] Cycloaddition
A direct approach involves the [2+2] photocycloaddition of an alkene with a cyclic enone or equivalent, though regioselectivity (head-to-head vs. head-to-tail) can be an issue.[1][2][3]
Figure 1: Synthetic pathway via spiro-ketone intermediate.[1][2][3] The rearrangement strategy ensures access to the sterically congested 1-position (equivalent to 3-position).[1][2][3]
Reactivity & Stability
Ring Strain & Opening
The spiro[3.3]heptane core possesses significant strain energy (~52 kcal/mol total).[1][2][3]
-
Thermal Stability: Generally stable up to ~200°C.
-
Acid Sensitivity: The carboxylic acid functionality is stable, but the ring system can undergo acid-catalyzed ring opening or rearrangement under extreme conditions (e.g., superacids or carbene generation).[1]
-
Radical Stability: C-H abstraction is favored at the C2/C6 positions (secondary) over the bridgehead spiro carbon (quaternary, inaccessible).[1]
Functional Group Transformations
The carboxylic acid group undergoes standard transformations without affecting the spiro core:
-
Amide Coupling: HATU/EDC couplings are efficient.
-
Reduction:
yields the alcohol (Spiro[3.3]heptan-3-ylmethanol).[1][2][3] -
Curtius Rearrangement: Yields the amine (3-amino-spiro[3.3]heptane), a valuable building block.[1][2][3]
Medicinal Chemistry Applications
Bioisosterism & "Escape from Flatland"
Spiro[3.3]heptane-3-carboxylic acid serves as a saturated bioisostere for:
-
Meta-substituted Benzoic Acid: The angle between exit vectors in the 1,3-isomer mimics the 120° geometry of meta-substitution more closely than the linear 1,4-cyclohexane or 2,6-spiro isomers.[1][2][3]
-
Piperidine-3-carboxylic acid (Nipecotic acid): Provides a rigidified, lipophilic analog without the basic nitrogen, altering pKa and permeability profiles.[1][2]
Metabolic Stability
Replacing an aromatic ring with the spiro[3.3]heptane core eliminates the possibility of arene oxide formation and subsequent hydroxylation (a common metabolic soft spot).[1][2][3] The rigid cage structure also sterically hinders access of CYP450 enzymes to the core carbons.
Structural Logic Diagram (SAR)
The following diagram illustrates how the spiro scaffold modifies the physicochemical space of a drug candidate.
Figure 2: SAR impact of the spiro[3.3]heptane scaffold.[1][2] It improves physicochemical properties while mimicking the spatial arrangement of aromatic acids.
Experimental Protocol: General Handling
While specific synthesis of the 3-isomer is proprietary in many contexts, the handling of the acid follows standard organic protocols.[1][2]
Safety:
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Storage: Store at 2-8°C (refrigerated) to prevent slow decarboxylation or polymerization over long periods, though the acid is relatively stable.[1]
Solubility Check:
-
Soluble: DMSO, Methanol, DCM, Ethyl Acetate.
-
Insoluble: Water (low solubility at acidic pH; soluble as sodium salt).[1]
References
-
Synthesis and Rearrangement of Spiro[3.
-
Spiro[3.
-
Chemical Properties & CAS Data
-
General Spirocycle Reactivity
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
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